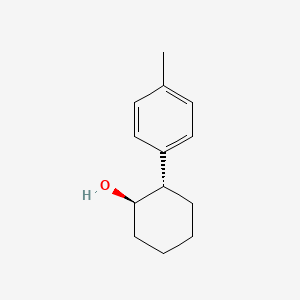
trans-2-(p-tolyl)Cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-(p-tolyl)Cyclohexanol: is an organic compound characterized by a cyclohexane ring substituted with a hydroxyl group and a p-tolyl group in a trans configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing trans-2-(p-tolyl)Cyclohexanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from p-tolyl bromide and magnesium in dry ether.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-2-(p-tolyl)Cyclohexanol can undergo oxidation reactions to form the corresponding ketone, trans-2-(p-tolyl)Cyclohexanone.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various esters or ethers.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Acetic anhydride, alkyl halides
Major Products:
Oxidation: trans-2-(p-tolyl)Cyclohexanone
Reduction: Cyclohexane derivatives
Substitution: Esters, ethers
Aplicaciones Científicas De Investigación
Chemistry: trans-2-(p-tolyl)Cyclohexanol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable starting material for various chemical transformations .
Biology and Medicine: Research has shown that derivatives of this compound exhibit biological activity, making them potential candidates for drug development. Studies have explored their effects on biological systems, including their potential as enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other advanced materials .
Mecanismo De Acción
The mechanism of action of trans-2-(p-tolyl)Cyclohexanol involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific biological or chemical context in which the compound is used .
Comparación Con Compuestos Similares
trans-2-Phenylcyclohexanol: Similar in structure but with a phenyl group instead of a p-tolyl group.
trans-2-(p-chlorophenyl)Cyclohexanol: Contains a p-chlorophenyl group instead of a p-tolyl group.
trans-2-(p-tolyloxy)Cyclohexanol: Features an ether linkage with a p-tolyl group.
Uniqueness: trans-2-(p-tolyl)Cyclohexanol is unique due to the presence of the p-tolyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions in both chemical and biological systems .
Propiedades
Número CAS |
146923-71-9; 21666-91-1 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.286 |
Nombre IUPAC |
(1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18O/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h6-9,12-14H,2-5H2,1H3/t12-,13+/m0/s1 |
Clave InChI |
RQYIVDKZUCZTSO-QWHCGFSZSA-N |
SMILES |
CC1=CC=C(C=C1)C2CCCCC2O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















